molecular formula C16H17N3O B1474987 5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole CAS No. 1808957-23-4

5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole

Cat. No.: B1474987
CAS No.: 1808957-23-4
M. Wt: 267.33 g/mol
InChI Key: JTZMVLJZFOSAJP-UHFFFAOYSA-N
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Description

5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole is a complex organic compound that features a unique combination of tetrahydropyran, pyrazole, and indole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran and pyrazole intermediates, followed by their coupling with an indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole can undergo various types of chemical reactions, including:

  • Oxidation

    • Common reagents: Potassium permanganate, chromium trioxide.
    • Major products: Oxidized derivatives of the indole and pyrazole rings.
  • Reduction

    • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Major products: Reduced forms of the pyrazole and tetrahydropyran rings.
  • Substitution

    • Common reagents: Halogenating agents, nucleophiles.
    • Major products: Substituted derivatives on the indole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions with strong oxidizing agents.

    Reduction: Conducted under anhydrous conditions with strong reducing agents.

    Substitution: Performed in polar solvents with appropriate catalysts to facilitate the substitution reactions.

Scientific Research Applications

5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine

    • Explored as a lead compound in drug discovery programs targeting various diseases.
    • Studied for its potential as a therapeutic agent due to its unique structural features.
  • Industry

    • Utilized in the production of specialty chemicals and advanced materials.
    • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

  • Molecular Targets

    • Potential targets include enzymes, receptors, and proteins involved in various biological processes.
  • Pathways Involved

    • The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole stands out due to its unique combination of tetrahydropyran, pyrazole, and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[1-(oxan-2-yl)pyrazol-4-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-8-20-16(3-1)19-11-14(10-18-19)12-4-5-15-13(9-12)6-7-17-15/h4-7,9-11,16-17H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZMVLJZFOSAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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